(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide
Description
(E)-N-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a benzothiazole-derived Schiff base characterized by a planar aromatic naphthamide moiety conjugated to a 3-methyl-substituted benzo[d]thiazol-2(3H)-ylidene scaffold. This compound belongs to a class of heterocyclic molecules known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents and enzyme inhibitors. The E-configuration of the imine bond is critical for maintaining structural rigidity, which enhances interactions with biological targets such as bacterial FtsZ proteins . The presence of the naphthamide group contributes to π-π stacking interactions, while the methyl group on the benzothiazole ring modulates electronic and steric properties, influencing solubility and binding affinity.
Properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c1-21-16-8-4-5-9-17(16)23-19(21)20-18(22)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQLFCGOIZMKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide typically involves the condensation of 3-methylbenzothiazol-2-amine with 2-naphthoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzothiazole or naphthamide rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiazole or naphthamide rings, while reduction may result in the formation of reduced amide or thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following key characteristics:
- Molecular Formula : C16H14N2S
- Molecular Weight : 286.36 g/mol
- IUPAC Name : (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide
Its structure consists of a benzothiazole ring fused with a naphthamide moiety, which contributes to its chemical reactivity and biological properties.
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its biological activities:
- Antitumor Activity : Research shows that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines, including A431 and A549, with IC50 values indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 | 1.5 |
| Compound B | A549 | 1.8 |
- Anti-inflammatory Effects : The compound may reduce levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting potential therapeutic applications in inflammatory diseases.
- Antibacterial Activity : Preliminary studies indicate that similar benzothiazole derivatives possess antibacterial properties against various pathogens, positioning them as candidates for new antimicrobial agents.
Fluorescence Sensing
This compound has been utilized as a fluorescent probe for detecting metal ions, particularly copper(II). Its unique structural features enable it to exhibit "turn-on" fluorescence responses upon binding with specific metal ions.
Material Science
The compound's structural characteristics make it suitable for developing advanced materials:
- Organic Semiconductors : Its properties allow for potential use in organic electronics, including light-emitting diodes (LEDs) and photovoltaic cells.
- Nanotechnology : Research into the incorporation of this compound into nanomaterials has shown promise for enhancing the performance of various devices.
Case Study 1: Antitumor Evaluation
In a study evaluating the antitumor efficacy of benzothiazole derivatives, this compound was tested against several cancer cell lines. The results indicated significant inhibition of cell growth, particularly at lower concentrations.
Case Study 2: Fluorescent Probe Development
A research project developed a new fluorescent sensor based on this compound for copper ion detection. The sensor exhibited high sensitivity and selectivity, demonstrating its applicability in environmental monitoring.
Mechanism of Action
The mechanism of action of (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide involves its interaction with specific molecular targets. For instance, in fluorescence sensing applications, the compound binds to metal ions like copper(II), leading to changes in its electronic structure and resulting in fluorescence emission . In medicinal chemistry, the compound may interact with bacterial or cancer cell targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features and Substituents of Comparable Benzothiazole Derivatives
Key Observations :
- Electronic Effects: Fluorine substituents (e.g., in ) increase electronegativity and polarity, improving bioavailability.
Spectroscopic Comparisons
Table 2: IR and NMR Data for Selected Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves a Schiff base formation, contrasting with copper-catalyzed cycloadditions in or thiosemicarbazide condensations in .
Biological Activity
(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety linked to a naphthamide , which contributes to its chemical reactivity and biological properties. The synthesis typically involves the condensation of 3-methylbenzo[d]thiazol-2(3H)-amine with 2-naphthoic acid derivatives under specific conditions, often utilizing solvents like ethanol or methanol and catalysts to enhance yield.
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Condensation of 3-methylbenzo[d]thiazol-2(3H)-amine with 2-naphthoic acid. |
| 2 | Use of polar solvents (e.g., ethanol) to improve solubility. |
| 3 | Heating the reaction mixture to facilitate complete conversion. |
Antimicrobial Properties
Research indicates that derivatives of thiazoles, including this compound, exhibit moderate to potent antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. For instance, studies have shown that certain analogs demonstrate significant inhibition of bacterial growth, suggesting their potential as antimicrobial agents .
Tyrosinase Inhibition
One of the notable biological activities of this compound is its ability to inhibit tyrosinase , an enzyme critical in melanin production. In vitro studies have demonstrated that related compounds can effectively inhibit tyrosinase activity, making them promising candidates for treating hyperpigmentation disorders. For example, analogs derived from similar structures have shown IC50 values significantly lower than standard inhibitors like kojic acid, indicating their enhanced efficacy .
Antioxidant Activity
The compound also exhibits antioxidant properties , which are crucial for protecting cells from oxidative stress. In comparative studies, certain analogs have shown antioxidant efficacy comparable to established antioxidants, suggesting potential applications in cosmetic formulations aimed at skin protection and anti-aging .
Case Study: Tyrosinase Inhibition in B16F10 Cells
A study evaluated the effects of this compound analogs on B16F10 murine melanoma cells:
- Objective : Assess cytotoxicity and anti-melanogenic activity.
- Findings :
Q & A
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Compare with experimental UV-vis and NMR data .
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like Hsp70 or DNA. For example, docking studies on analogous thiazoles show binding energies of −8.2 to −9.5 kcal/mol .
- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS, AMBER) .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
- Dose-Response Analysis : Perform IC₅₀ assays (e.g., MTT for cytotoxicity) with standardized protocols. For example, Hsp70 inhibition by YM-01 analogs shows IC₅₀ values of 0.5–5 µM .
- Interference Testing : Use metal chelators (e.g., EDTA) to confirm whether activity depends on Cu²⁺ coordination .
- Structural Analog Comparison : Benchmark against derivatives with modified substituents (e.g., nitro vs. methoxy groups) to identify pharmacophores .
What strategies mitigate challenges in characterizing trace impurities or degradation products?
Advanced Research Question
- HPLC-MS : Use a C18 column (ACN/water gradient) to separate impurities. For example, detect sulfoxide byproducts (m/z +16) .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, or acidic/basic conditions to identify labile groups (e.g., imine hydrolysis) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track degradation pathways via NMR .
How does the compound’s π-conjugated system influence its optoelectronic properties?
Advanced Research Question
- UV-vis Spectroscopy : Extended conjugation between benzothiazole and naphthamide results in absorption maxima at 350–400 nm, suitable for photodynamic therapy or sensing .
- Electrochemical Analysis : Cyclic voltammetry reveals redox peaks at −0.3 V to +0.5 V (vs. Ag/AgCl), indicating potential for charge-transfer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
